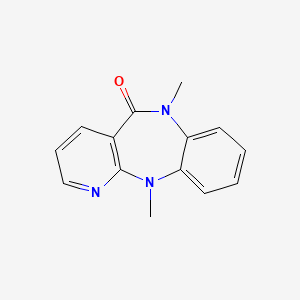![molecular formula C9H16N2O B12800673 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- CAS No. 1128-77-4](/img/structure/B12800673.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 135362 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is part of a class of molecules known for their biological activity, particularly in the field of cancer research. It has been studied for its ability to interact with specific molecular targets, making it a promising candidate for therapeutic development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 135362 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final steps usually involve cyclization or other specific reactions to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 135362 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: NSC 135362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 135362 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
NSC 135362 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 135362 is investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer progression.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of NSC 135362 involves its interaction with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes or signaling pathways, ultimately affecting cellular functions. For example, NSC 135362 may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and cell death in cancer cells .
類似化合物との比較
NSC 135362 can be compared with other similar compounds, such as:
NSC 706744: Another topoisomerase I inhibitor with a different chemical structure but similar biological activity.
NSC 725776 (Indimitecan): A compound with enhanced stability and prolonged drug action compared to NSC 135362.
NSC 724998 (Indotecan): Known for its unique targeting of cancer cell genomes and reduced susceptibility to drug resistance mechanisms.
These comparisons highlight the uniqueness of NSC 135362 in terms of its chemical structure, stability, and specific interactions with molecular targets.
特性
CAS番号 |
1128-77-4 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
3,9-dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-10-6-8-4-3-7(11(8)2)5-9(10)12/h7-8H,3-6H2,1-2H3 |
InChIキー |
HNDXTHOYSWHZEI-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCC(N2C)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


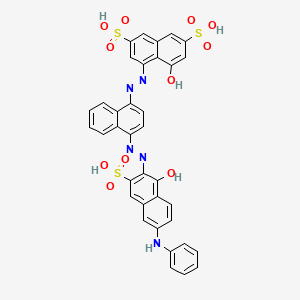


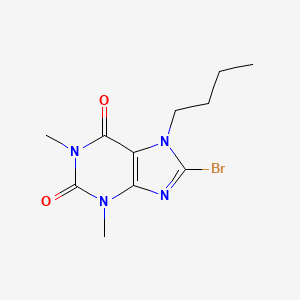
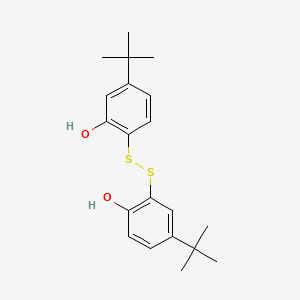


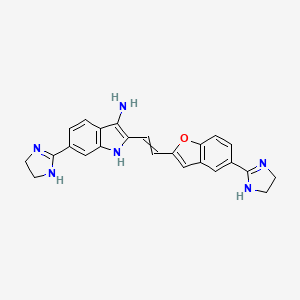

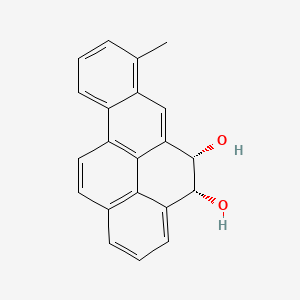
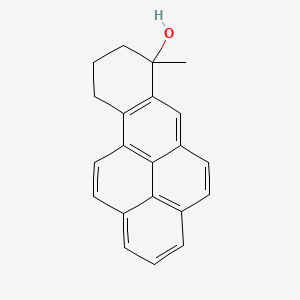

![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
